molecular formula C28H46N2O5 B1521795 Boc-N-methyl-O-benzyl-L-serine DCHA salt CAS No. 137238-90-5

Boc-N-methyl-O-benzyl-L-serine DCHA salt

Cat. No. B1521795
M. Wt: 490.7 g/mol
InChI Key: WMRJEKWXCAQSPJ-ZOWNYOTGSA-N
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Description

Boc-N-methyl-O-benzyl-L-serine DCHA salt is a chemical compound with the molecular formula C28H46N2O5 and a molecular weight of 490.7 g/mol1. It is gaining increased attention from researchers and professionals in various fields1.



Synthesis Analysis

The synthesis of Boc-N-methyl-O-benzyl-L-serine DCHA salt is not explicitly detailed in the search results. However, similar compounds such as N- (tert-Butoxycarbonyl)-L-serine methyl ester are used in peptide synthesis2, suggesting that Boc-N-methyl-O-benzyl-L-serine DCHA salt might also be synthesized for similar purposes.



Molecular Structure Analysis

The molecular structure of Boc-N-methyl-O-benzyl-L-serine DCHA salt is not explicitly provided in the search results. However, its molecular formula is C28H46N2O51.



Chemical Reactions Analysis

The specific chemical reactions involving Boc-N-methyl-O-benzyl-L-serine DCHA salt are not detailed in the search results. However, similar compounds are used in peptide synthesis2, suggesting that Boc-N-methyl-O-benzyl-L-serine DCHA salt might also be involved in similar chemical reactions.



Physical And Chemical Properties Analysis

Boc-N-methyl-O-benzyl-L-serine DCHA salt has a molecular weight of 490.7 g/mol1. Further physical and chemical properties are not detailed in the search results.


Scientific Research Applications

N-Boc Deprotection

  • Scientific Field : Organic Chemistry
  • Application Summary : The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable .
  • Methods of Application : An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
  • Results or Outcomes : The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

N-Boc Protection of Amines

  • Scientific Field : Organic Chemistry
  • Application Summary : The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups . The greatest attention is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .
  • Methods of Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
  • Results or Outcomes : Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

Dual Protection of Amino Functions Involving Boc

  • Scientific Field : Organic Chemistry
  • Application Summary : This application involves the dual protection of amino functions using the Boc group . It is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
  • Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . The focus is on cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Results or Outcomes : The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups .

N-Boc Protection of Amines Under Ultrasound Irradiation

  • Scientific Field : Organic Chemistry
  • Application Summary : This application describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation .
  • Methods of Application : The process involves the use of ultrasound irradiation for the N-Boc protection of amines . The procedure is carried out at room temperature and does not require any auxiliary substances .
  • Results or Outcomes : The method is advantageous due to its mild conditions, inexpensive and easily available reagent, and the absence of any auxiliary substances .

Peptide Synthesis

  • Scientific Field : Biochemistry
  • Application Summary : The Boc group is widely used in peptide synthesis . Peptides are chains of amino acids that are the building blocks of proteins. In peptide synthesis, the Boc group is used to protect the amino group during the synthesis process .
  • Methods of Application : The Boc group is added to the amino group of an amino acid to protect it during the synthesis process. After the peptide chain is formed, the Boc group is removed to reveal the amino group .
  • Results or Outcomes : The use of the Boc group in peptide synthesis allows for the precise formation of peptide chains, which are crucial in the study of proteins and their functions .

Dual Protection of Amino Functions

  • Scientific Field : Organic Chemistry
  • Application Summary : This application involves the dual protection of amino functions using the Boc group . It is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
  • Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . The focus is on cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Results or Outcomes : The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups .

Safety And Hazards

The specific safety and hazards associated with Boc-N-methyl-O-benzyl-L-serine DCHA salt are not detailed in the search results. However, similar compounds require personal protective equipment/face protection, adequate ventilation, and avoidance of contact with skin, eyes, or clothing3.


Future Directions

The future directions of research or applications involving Boc-N-methyl-O-benzyl-L-serine DCHA salt are not explicitly provided in the search results. However, given its increasing attention from researchers and professionals1, it is likely to have promising future applications, particularly in the field of peptide synthesis2.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or materials safety data sheets.


properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRJEKWXCAQSPJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-O-benzyl-L-serine DCHA salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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